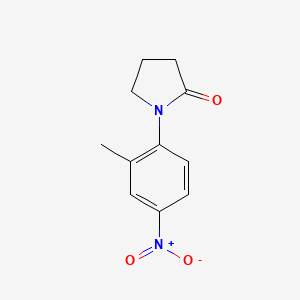
1-(tert-Butoxy)-4-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxy)-4-isopropylbenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group at the first position and an isopropyl group at the fourth position
Méthodes De Préparation
The synthesis of 1-(tert-Butoxy)-4-isopropylbenzene typically involves the alkylation of 4-isopropylphenol with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(tert-Butoxy)-4-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butoxy and isopropyl groups direct incoming electrophiles to the ortho and para positions relative to the substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Applications De Recherche Scientifique
1-(tert-Butoxy)-4-isopropylbenzene finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents, due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxy)-4-isopropylbenzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the tert-butoxy group acts as an electron-donating group, stabilizing carbocations formed during electrophilic aromatic substitution. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(tert-Butoxy)-4-isopropylbenzene can be compared with other similar compounds, such as:
1-(tert-Butoxy)-4-methylbenzene: Similar in structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications.
1-(tert-Butoxy)-4-ethylbenzene: Contains an ethyl group, which affects its steric and electronic properties compared to the isopropyl derivative.
1-(tert-Butoxy)-4-chlorobenzene: The presence of a chlorine atom introduces different reactivity patterns, particularly in electrophilic aromatic substitution reactions.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of this compound in various scientific and industrial contexts.
Propriétés
Formule moléculaire |
C13H20O |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H20O/c1-10(2)11-6-8-12(9-7-11)14-13(3,4)5/h6-10H,1-5H3 |
Clé InChI |
MFCFKQVFZVNGBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


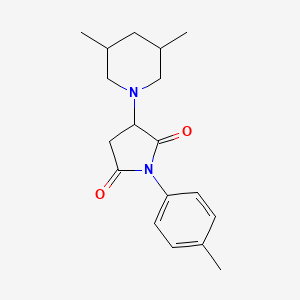
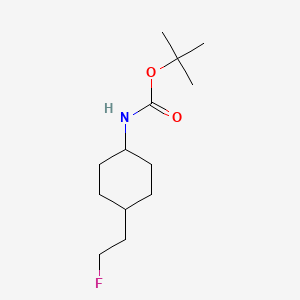
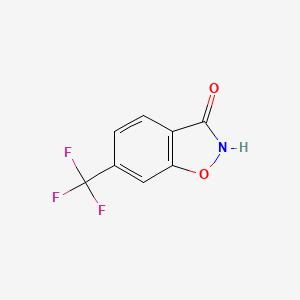
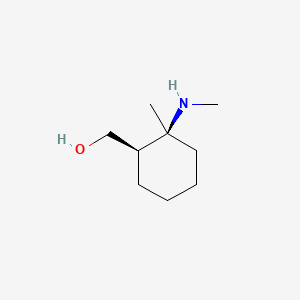
![Sodium 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B15338255.png)
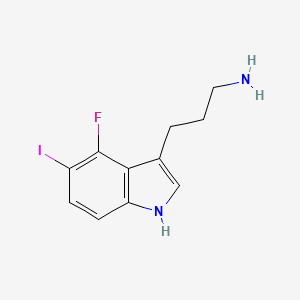
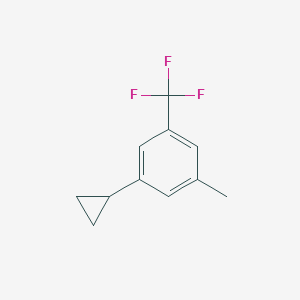
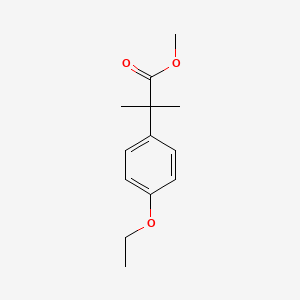
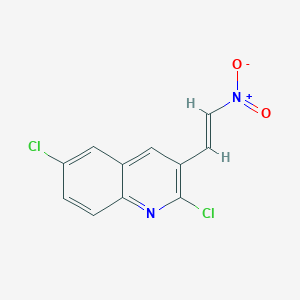
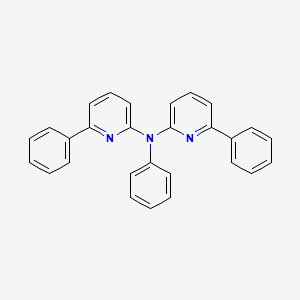
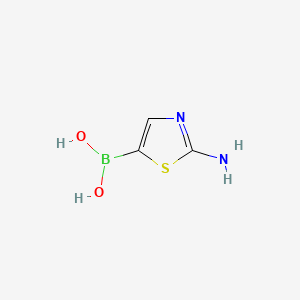
![2-Boc-2,3,4,4a-tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B15338305.png)
